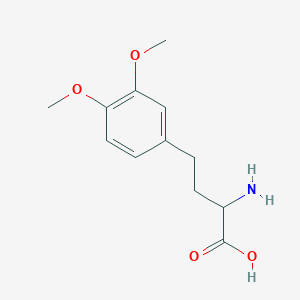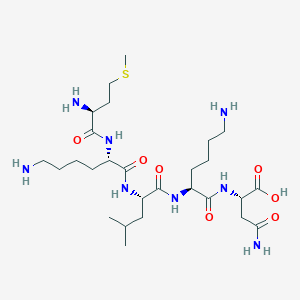![molecular formula C16H17NO2 B14183420 1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 918108-22-2](/img/structure/B14183420.png)
1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine is an organic compound that features a dioxolane ring fused to a phenyl group, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-phenyl-1,3-dioxolane with an appropriate amine under controlled conditions. One common method involves the use of glucose as an eco-friendly reductant in an alkaline medium . The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but differs in the functional groups attached.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains a similar dioxolane ring but has different substituents and properties.
Uniqueness
1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
918108-22-2 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
[4-(2-phenyl-1,3-dioxolan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C16H17NO2/c17-12-13-6-8-15(9-7-13)16(18-10-11-19-16)14-4-2-1-3-5-14/h1-9H,10-12,17H2 |
Clave InChI |
PPLFLNWTCKEXLB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)






![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)




